Stegane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332035. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

72657-64-8 |

|---|---|

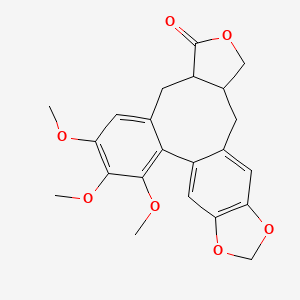

Molekularformel |

C22H22O7 |

Molekulargewicht |

398.4 g/mol |

IUPAC-Name |

3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one |

InChI |

InChI=1S/C22H22O7/c1-24-18-7-12-5-15-13(9-27-22(15)23)4-11-6-16-17(29-10-28-16)8-14(11)19(12)21(26-3)20(18)25-2/h6-8,13,15H,4-5,9-10H2,1-3H3 |

InChI-Schlüssel |

YIIRKVZAEAXDAD-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C(=C1)CC3C(CC4=CC5=C(C=C42)OCO5)COC3=O)OC)OC |

Kanonische SMILES |

COC1=C(C(=C2C(=C1)CC3C(CC4=CC5=C(C=C42)OCO5)COC3=O)OC)OC |

Andere CAS-Nummern |

72258-54-9 72657-29-5 72258-40-3 76250-31-2 |

Synonyme |

stegane |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Steganacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steganacin, a naturally occurring dibenzocyclooctadiene lignan lactone, has demonstrated potent antimitotic and antitumor properties. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. This technical guide provides an in-depth exploration of the molecular mechanisms by which Steganacin exerts its effects, from its direct interaction with tubulin to the downstream consequences of cell cycle arrest and apoptosis. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to serve as a comprehensive resource for researchers in oncology and drug discovery.

Interaction with Tubulin and Disruption of Microtubule Dynamics

Steganacin's primary molecular target is tubulin, the heterodimeric protein subunit of microtubules. By binding to tubulin, Steganacin interferes with the dynamic instability of microtubules, which is essential for their physiological functions, particularly the formation and function of the mitotic spindle during cell division.

Binding to the Colchicine Site on β-Tubulin

Steganacin binds to the colchicine-binding site on β-tubulin.[1] This binding is competitive with colchicine, indicating an overlapping binding pocket.[1][2] The interaction is thought to involve the trimethoxybenzene ring of Steganacin, which is a common feature among many colchicine-site binding agents.[1] Molecular docking studies have further elucidated the specific interactions within this hydrophobic pocket, providing a structural basis for its high affinity.[3]

Inhibition of Tubulin Polymerization

By occupying the colchicine-binding site, Steganacin inhibits the polymerization of tubulin dimers into microtubules.[1][2] This inhibition prevents the formation of the mitotic spindle, a requisite for chromosome segregation during mitosis. Furthermore, Steganacin can also induce the depolymerization of existing microtubules, further disrupting the microtubule network.[1]

Quantitative Analysis of Tubulin Interaction

The affinity of Steganacin for tubulin and its efficacy in inhibiting microtubule polymerization have been quantified through various in vitro assays.

| Parameter | Value | Method | Reference |

| IC50 (Microtubule Polymerization) | 3.5 µM ((+/-)-steganacin) | In vitro tubulin polymerization assay | [4] |

| Ki (Competitive Inhibition of Colchicine Binding) | 3.1 µM | Competitive radiometric binding assay | [2] |

Downstream Cellular Effects: Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics by Steganacin triggers a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.

G2/M Phase Cell Cycle Arrest

The failure to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial cell cycle surveillance mechanism. This leads to the arrest of cells in the G2/M phase of the cell cycle. The key molecular regulators of this checkpoint are the Cyclin B1/CDK1 complex. The sustained arrest in mitosis prevents cell proliferation.

Induction of the Intrinsic Apoptotic Pathway

Prolonged mitotic arrest is a potent trigger for apoptosis, or programmed cell death. Steganacin-induced apoptosis proceeds primarily through the intrinsic, or mitochondrial, pathway. This pathway is regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria.

The disruption of microtubule function leads to an imbalance in the pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family. This results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, Caspase-9. Activated Caspase-9 then cleaves and activates the executioner caspase, Caspase-3, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Steganacin.

In Vitro Tubulin Polymerization Assay

Objective: To quantify the inhibitory effect of Steganacin on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>97% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP)

-

Steganacin stock solution (in DMSO)

-

Glycerol

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well microplates

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in G-PEM buffer containing 10% (v/v) glycerol. Keep on ice.

-

Add varying concentrations of Steganacin (or DMSO as a vehicle control) to the wells of a pre-chilled 96-well plate.

-

Add the tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

-

Plot the absorbance as a function of time. The rate of polymerization is determined from the slope of the linear portion of the curve.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Steganacin concentration.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Steganacin on cancer cell lines and calculate the IC50 value.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete culture medium

-

Steganacin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Steganacin (and a DMSO vehicle control) for 48 or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the Steganacin concentration.

Western Blot Analysis for Cell Cycle and Apoptotic Proteins

Objective: To analyze the effect of Steganacin on the expression levels of key proteins involved in cell cycle regulation and apoptosis.

Materials:

-

Cancer cells treated with Steganacin

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

Steganacin exerts its potent anticancer activity through a well-defined mechanism of action that initiates with the disruption of microtubule dynamics. By binding to the colchicine site on β-tubulin, it effectively inhibits microtubule polymerization, leading to a cascade of events that include G2/M cell cycle arrest and the induction of the intrinsic apoptotic pathway. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols provided in this guide, offers a solid foundation for the further development of Steganacin and its analogs as potential therapeutic agents in the treatment of cancer. Future research should focus on comprehensive in vivo efficacy studies and the exploration of combination therapies to enhance its clinical potential.

References

- 1. Antimitotic and antitubulin activity of the tumor inhibitor steganacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repository.yu.edu [repository.yu.edu]

- 3. Computational and molecular modeling evaluation of the structural basis for tubulin polymerization inhibition by colchicine site agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure--antitubulin activity relationship in steganacin congeners and analogues. Inhibition of tubulin polymerization in vitro by (+/-)-isodeoxypodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

Steganacin: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steganacin, a dibenzocyclooctadiene lignan lactone, has garnered significant scientific interest due to its potent antimitotic and antileukemic properties. This document provides a comprehensive overview of the natural sources of steganacin and a detailed guide to its isolation and purification. The primary natural source is the stem bark of the African tree Steganotaenia araliacea. This guide outlines the methodologies for extraction and chromatographic separation, presents quantitative data on extraction yields, and describes the putative biosynthetic pathway of this class of compounds. The information is intended to serve as a valuable resource for researchers involved in natural product chemistry, pharmacology, and the development of new therapeutic agents.

Natural Sources of Steganacin

The principal natural source of steganacin is the stem bark of Steganotaenia araliacea, a flowering plant in the family Apiaceae, native to tropical Africa.[1] This plant is also a source of other structurally related dibenzocyclooctadiene lignans, including steganangin.[2] These compounds are often found co-occurring within the same plant material.

Biosynthesis of Steganacin

The biosynthesis of dibenzocyclooctadiene lignans like steganacin is believed to follow the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to coniferyl alcohol. Two molecules of coniferyl alcohol then undergo oxidative coupling to form pinoresinol, a key intermediate. Through a sequence of reductions and cyclizations, pinoresinol is converted to matairesinol. The final steps to form the characteristic dibenzocyclooctadiene ring of steganacin are not fully elucidated but are proposed to involve further oxidative coupling and lactonization.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Steganacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steganacin, a naturally occurring dibenzocyclooctadiene lignan lactone, has garnered significant attention in the scientific community for its potent antineoplastic properties. Isolated from the Ethiopian plant Steganotaenia araliacea, its complex molecular architecture, characterized by a unique eight-membered ring and multiple chiral centers, is crucial to its biological activity. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of steganacin, supported by a compilation of its physicochemical properties and detailed experimental protocols for its characterization and synthesis.

Core Chemical Structure

Steganacin possesses a tetracyclic core structure, formally named [(9R,13R,14R)-3,4,5-trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl] acetate.[1][2] The molecule is classified as a dibenzocyclooctadiene lignan, a class of natural products characterized by the fusion of two phenylpropanoid units.

The foundational framework of steganacin consists of:

-

A central, eight-membered cyclooctadiene ring.

-

Two fused benzene rings, one of which is substituted with three methoxy groups and the other with a methylenedioxy group.

-

A fused five-membered lactone (γ-butyrolactone) ring.

-

An acetate group attached to one of the chiral centers.

The numbering of the carbon skeleton is essential for designating the stereochemistry at the chiral centers.

Stereochemistry and Absolute Configuration

The biological activity of steganacin is intrinsically linked to its specific three-dimensional arrangement. The natural and biologically active form is the levorotatory enantiomer, designated as (-)-steganacin.[3] The molecule contains three contiguous chiral centers, and the absolute configuration of (-)-steganacin has been determined to be (9R, 13R, 14R).[1][2]

The spatial orientation of the substituents at these stereocenters dictates the overall conformation of the molecule, including the twist of the biphenyl system, which is a key feature of this class of compounds. The atropisomerism arising from restricted rotation around the biaryl bond further contributes to the molecule's defined three-dimensional shape.

Physicochemical Properties

A summary of the key physicochemical properties of steganacin is provided in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₄O₉ | [1][3] |

| Molar Mass | 456.447 g/mol | [3] |

| Appearance | Crystalline solid | [4] |

| Melting Point | 212.5-214.5 °C (for (±)-steganacin) | [4] |

| Optical Rotation ([α]D) | -115° (c 0.57, CHCl₃) for natural (-)-steganacin | |

| Boiling Point | 646.9 ± 55.0 °C (Predicted) | |

| Density | 1.40 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in chloroform, methanol. | [4] |

Experimental Protocols

The structural elucidation and synthesis of steganacin have been achieved through a combination of spectroscopic techniques and multi-step chemical synthesis.

Structural Elucidation

The definitive determination of the absolute stereochemistry of steganacin was accomplished through single-crystal X-ray diffraction analysis.

Methodology:

-

Crystal Growth: High-quality single crystals of steganacin are grown by slow evaporation of a suitable solvent system, such as methanol or a mixture of chloroform and ether.

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density map and refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data. The absolute configuration is typically determined using anomalous dispersion effects.

¹H and ¹³C NMR spectroscopy are fundamental for confirming the connectivity and constitution of the steganacin molecule.

Methodology:

-

Sample Preparation: A few milligrams of purified steganacin are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals in the ¹H NMR spectrum are analyzed to assign protons to their respective positions in the molecule. The chemical shifts in the ¹³C NMR spectrum provide information about the carbon framework. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignment of all proton and carbon signals.

Total Synthesis

The total synthesis of steganacin has been a significant challenge and achievement in organic chemistry, confirming its structure and providing access to analogues for structure-activity relationship studies. One notable approach involves a stereocontrolled atroposelective intramolecular Mizoroki-Heck reaction.[5][6]

Key Synthetic Step: Intramolecular Mizoroki-Heck Reaction

This reaction is pivotal for the construction of the eight-membered ring.

Protocol:

-

Substrate Preparation: A biaryl precursor containing a vinyl halide and an appropriately positioned alkene is synthesized through a multi-step sequence.

-

Cyclization Conditions: The biaryl precursor is dissolved in a suitable solvent (e.g., DMF or acetonitrile). A palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., Ag₂CO₃ or K₂CO₃) are added to the reaction mixture.

-

Reaction Execution: The mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the starting material is consumed, as monitored by techniques like TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the cyclized dibenzocyclooctadiene core.

Conclusion

The intricate chemical structure and well-defined stereochemistry of (-)-steganacin are paramount to its notable biological activity. This guide has detailed the core structural features, the absolute configuration of its chiral centers, and a summary of its key physicochemical properties. The provided experimental protocols for structural elucidation and a key synthetic step offer a practical framework for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. A thorough understanding of these molecular characteristics is fundamental for the rational design of novel analogs with improved therapeutic profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Steganacin | C24H24O9 | CID 443021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Steganacin - Wikipedia [en.wikipedia.org]

- 4. US4059593A - Synthesis of steganacin and derivatives thereof - Google Patents [patents.google.com]

- 5. Total Synthesis of (-)-Steganacin via Stereocontrolled Atroposelective Intramolecular Mizoroki-Heck Reaction and Evaluation of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Unveiling the Pharmacological Potential of Steganacin Lignans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steganacin, a dibenzocyclooctadiene lignan isolated from the stem bark of Steganotaenia araliacea, has garnered significant attention in the scientific community for its potent biological activities.[1][2] This technical guide provides an in-depth exploration of the pharmacological properties of steganacin and its related lignans, with a focus on their cytotoxic, antimitotic, and anti-inflammatory effects. Detailed experimental protocols, quantitative data summaries, and visual representations of key molecular pathways are presented to facilitate further research and drug development efforts in this promising area.

Core Pharmacological Properties

Steganacin lignans exhibit a range of pharmacological effects, with their anticancer properties being the most extensively studied. These compounds have demonstrated significant cytotoxicity against various human tumor cell lines.[1][3]

Cytotoxicity and Antimitotic Activity

The primary mechanism underlying the anticancer effects of steganacin lignans is their potent antimitotic activity.[1][4] Steganacin acts as a tubulin polymerization inhibitor, binding to the colchicine site on β-tubulin.[4][5] This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] The cytotoxic activity of steganacin and its analogs has been evaluated in numerous studies, with IC50 values varying depending on the specific compound and cell line.

Table 1: Cytotoxicity of Steganacin and Related Lignans

| Compound | Cell Line | IC50 (µM) | Reference |

| (+/-)-Steganacin | - | 3.5 | [7] |

| (+/-)-Isopicrostegane | - | 5 | [7] |

| Steganacin | Sea urchin eggs | 0.3 | [5] |

Signaling Pathways Modulated by Steganacin Lignans

Beyond their direct effects on microtubule dynamics, lignans, as a class of compounds, are known to modulate key signaling pathways involved in inflammation and cellular stress responses. While direct studies on steganacin are ongoing, the broader lignan literature points towards significant interactions with the NF-κB and Nrf2 pathways.[5][8]

Anti-inflammatory Effects: NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Lignans have been shown to suppress the activation of NF-κB, thereby inhibiting the expression of pro-inflammatory cytokines and mediators.[9][10] This effect is thought to contribute to the overall therapeutic potential of these compounds.

Caption: Lignan Intervention in NF-kB Signaling.

Antioxidant Response: Nrf2 Signaling

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[3][11] Some lignans have been shown to activate the Nrf2 pathway, leading to an enhanced cellular defense against oxidative stress.[12][13][14] This antioxidant activity may complement their anticancer effects.

Caption: Lignan-Mediated Activation of Nrf2 Pathway.

Experimental Protocols

To facilitate the reproducible investigation of Steganacin lignans, this section provides detailed methodologies for key in vitro assays.

Isolation and Purification of Steganacin from Steganotaenia araliacea

A general workflow for the isolation of steganacin is outlined below. This process typically involves extraction followed by chromatographic separation.[15][16]

Caption: General Workflow for Steganacin Isolation.

Protocol:

-

Extraction: The air-dried and powdered stem bark of S. araliacea is sequentially extracted with solvents of increasing polarity, such as dichloromethane (CH2Cl2), ethyl acetate (EtOAc), and methanol (MeOH).[15]

-

Fractionation: The crude extracts are subjected to column chromatography on silica gel.[15] A solvent gradient (e.g., a mixture of CH2Cl2 and MeOH) is used to elute fractions of varying polarity.[15]

-

Purification: Fractions showing biological activity (e.g., cytotoxicity) are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.

-

Structural Elucidation: The structure of the purified compounds is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Microtubule Assembly Assay

This assay is crucial for confirming the mechanism of action of steganacin as a tubulin polymerization inhibitor.[5]

Protocol:

-

Tubulin Preparation: Purified tubulin is prepared from sources such as bovine brain.

-

Reaction Mixture: The assay is typically performed in a buffer solution (e.g., PEM buffer) containing tubulin, GTP, and the test compound (steganacin) or a vehicle control.

-

Monitoring Polymerization: Microtubule polymerization is initiated by raising the temperature to 37°C and is monitored by measuring the increase in turbidity at 340 nm using a spectrophotometer.

-

Data Analysis: The extent of inhibition is determined by comparing the polymerization curves of samples treated with steganacin to the control.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][8][17][18][19]

Protocol:

-

Cell Seeding: Human tumor cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[20]

-

Compound Treatment: Cells are treated with various concentrations of steganacin lignans for a specified period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[2]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[2][8]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[18]

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle, providing evidence for cell cycle arrest.[21][22][23][24]

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with steganacin or a vehicle control. After the treatment period, both adherent and floating cells are collected.

-

Fixation: Cells are washed with PBS and fixed in cold 70% ethanol while vortexing gently.[24] The fixed cells can be stored at -20°C.[24]

-

Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.

Conclusion and Future Directions

Steganacin lignans represent a promising class of natural products with significant potential for development as anticancer and anti-inflammatory agents. Their well-defined mechanism of action as tubulin polymerization inhibitors provides a solid foundation for rational drug design and optimization. Further research should focus on detailed structure-activity relationship studies to identify analogs with improved efficacy and reduced toxicity. Moreover, in-depth investigations into their effects on signaling pathways such as NF-κB and Nrf2 will provide a more comprehensive understanding of their pleiotropic pharmacological effects and may open new avenues for their therapeutic application. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the study of these potent natural compounds.

References

- 1. Structure--antitubulin activity relationship in steganacin congeners and analogues. Inhibition of tubulin polymerization in vitro by (+/-)-isodeoxypodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iosrphr.org [iosrphr.org]

- 5. Antimitotic and antitubulin activity of the tumor inhibitor steganacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repository.yu.edu [repository.yu.edu]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The promising antioxidant effects of lignans: Nrf2 activation comes into view | Faculty of Pharmacy [b.aun.edu.eg]

- 13. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities | MDPI [mdpi.com]

- 14. Lignans from Saururus chinensis exhibit anti-inflammatory activity by influencing the Nrf2/HO-1 activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchspace.csir.co.za [researchspace.csir.co.za]

- 16. Novel antimitotic dibenzocyclo-octadiene lignan constituents of the stem bark of Steganotaenia araliacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. broadpharm.com [broadpharm.com]

- 20. benchchem.com [benchchem.com]

- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 22. cancer.wisc.edu [cancer.wisc.edu]

- 23. bdbiosciences.com [bdbiosciences.com]

- 24. benchchem.com [benchchem.com]

Steganacin: A Potent Inhibitor of Tubulin Polymerization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Steganacin, a naturally occurring dibenzocyclooctadiene lignan lactone, has garnered significant interest within the scientific community for its potent antineoplastic properties.[1][2][3] Isolated from the plant Steganotaenia araliacea, this compound exerts its cytotoxic effects primarily through the disruption of microtubule dynamics, a critical process for cell division and intracellular transport.[1][4][5] This technical guide provides a comprehensive overview of steganacin's mechanism of action as a tubulin inhibitor, detailing its interaction with the colchicine binding site, its impact on microtubule polymerization, and the downstream cellular consequences. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the fields of oncology, cell biology, and drug development.

Mechanism of Action: Inhibition of Tubulin Polymerization

Steganacin's primary mechanism of antitumor activity lies in its ability to inhibit the polymerization of tubulin, the fundamental protein subunit of microtubules.[1][4][6] Microtubules are highly dynamic structures that are essential for various cellular functions, including the formation of the mitotic spindle during cell division.[7][8] By disrupting microtubule dynamics, steganacin effectively halts the cell cycle and induces apoptosis, or programmed cell death.[7][8]

Binding to the Colchicine Site on β-Tubulin

Steganacin interacts with tubulin at the colchicine binding site, located on the β-tubulin subunit.[1][4][9] This binding is competitive with colchicine, a well-known microtubule-destabilizing agent.[1][4] The interaction is thought to involve the trimethoxybenzene ring of steganacin, which is also a feature of colchicine.[4] This binding event prevents the tubulin dimers from assembling into microtubules.[4] Unlike some microtubule-targeting agents that stabilize microtubules, steganacin acts as a destabilizing agent, leading to a net depolymerization of existing microtubules and inhibition of new microtubule formation.[4][9]

Effects on Microtubule Dynamics

The binding of steganacin to tubulin leads to a significant disruption of microtubule dynamics. It not only inhibits the polymerization of tubulin into microtubules but can also cause the depolymerization of pre-formed microtubules.[4] This leads to a decrease in the overall microtubule polymer mass within the cell. The consequences of this disruption are most pronounced during mitosis, where the proper formation and function of the mitotic spindle are essential for chromosome segregation.[5] The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[7][8] This sustained mitotic arrest ultimately triggers the apoptotic cascade.[7][8]

Quantitative Data: Efficacy of Steganacin and its Analogs

The potency of steganacin and its synthetic analogs has been evaluated in various cancer cell lines and in in-vitro tubulin polymerization assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound.

| Compound | Assay | Cell Line / System | IC50 (µM) | Reference |

| (-)-Steganacin | Antiproliferation | MDA-MB-468 Breast Cancer | 0.50 | [10][11][12] |

| (±)-Steganacin | Tubulin Polymerization | In vitro | 3.5 | [13][14] |

| (±)-Isopicrostegane | Tubulin Polymerization | In vitro | 5 | [13][14] |

| Steganacin | Tubulin Polymerization | In vitro | ~2 | [15] |

| Steganacin | Tubulin Polymerization | In vitro (50% inhibition) | 1.5 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of steganacin as a tubulin inhibitor.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in light scattering (turbidity) at 340 nm.[16][17]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified tubulin (e.g., from bovine brain) at a concentration of 10 mg/mL in a suitable buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA).[16]

-

Prepare a polymerization buffer containing GTP (e.g., 1 mM).

-

Prepare a stock solution of steganacin in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

On ice, add the polymerization buffer to a 96-well plate.[16]

-

Add the test compound (steganacin) at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).[16]

-

Initiate the polymerization by adding the tubulin stock solution to each well to a final concentration of 2-4 mg/mL.[16]

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 340 nm every 30-60 seconds for 30-60 minutes.[16]

-

Plot the absorbance values against time to generate polymerization curves.

-

Determine the rate of polymerization (Vmax) from the linear phase of the curve for each compound concentration.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[16]

-

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Methodology:

-

Cell Seeding:

-

Culture the chosen cancer cell line in a suitable medium until approximately 80% confluent.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.[7]

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[7]

-

-

Compound Treatment:

-

Cell Viability Assessment:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

-

Competitive Colchicine-Binding Assay

This assay determines if a test compound binds to the colchicine binding site on tubulin by measuring its ability to compete with a radiolabeled or fluorescently-labeled colchicine analog. A fluorescence-based assay is described here.[17]

Methodology:

-

Reagent Preparation:

-

Prepare a solution of purified tubulin in a suitable binding buffer.

-

Prepare a working solution of colchicine.

-

-

Assay Procedure:

-

In a microplate, combine the tubulin solution, a fixed concentration of colchicine, and varying concentrations of steganacin.

-

Include controls for total binding (no competitor) and non-specific binding.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity. The binding of colchicine to tubulin enhances its fluorescence. A competing compound will decrease this fluorescence.[17]

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of colchicine.

-

The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[16]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by steganacin and the workflows of the experimental protocols.

Caption: Signaling pathway of steganacin-induced apoptosis.

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Caption: Experimental workflow for the cell viability (MTT) assay.

Conclusion

Steganacin is a potent, naturally derived tubulin polymerization inhibitor that demonstrates significant antineoplastic activity. Its mechanism of action, centered on the disruption of microtubule dynamics through binding to the colchicine site on β-tubulin, leads to mitotic arrest and subsequent apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals. Further investigation into the structure-activity relationships of steganacin and its analogs may lead to the development of novel and more effective anticancer therapeutics. The diagrams presented herein provide a clear visual representation of the molecular pathways and experimental procedures critical to the study of this promising compound.

References

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steganacin - Wikipedia [en.wikipedia.org]

- 3. Steganacin and steganangin, novel antileukemic lignan lactones from Steganotaenia araliacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimitotic and antitubulin activity of the tumor inhibitor steganacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.yu.edu [repository.yu.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Total Synthesis of (-)-Steganacin via Stereocontrolled Atroposelective Intramolecular Mizoroki-Heck Reaction and Evaluation of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure--antitubulin activity relationship in steganacin congeners and analogues. Inhibition of tubulin polymerization in vitro by (+/-)-isodeoxypodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. datapdf.com [datapdf.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Spectroscopic Profile of Steganacin: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of a natural product is paramount for identification, characterization, and further development. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Steganacin, a potent antimitotic lignan with significant interest in cancer research.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. Below is a summary of the mass spectrometry data for Steganacin.

Table 1: Mass Spectrometry Data for Steganacin

| Parameter | Value | Source |

| Molecular Formula | C₂₄H₂₄O₉ | --INVALID-LINK-- |

| Molecular Weight | 456.4 g/mol | --INVALID-LINK-- |

| Exact Mass | 456.14203234 Da | --INVALID-LINK-- |

| LC-MS (ESI-QFT) | ||

| Precursor Ion [M+H]⁺ | 457.14929 | --INVALID-LINK-- |

| Collision Energy | 45 HCD | --INVALID-LINK-- |

| Top 5 Fragments (m/z) | 321.111258, 457.349163, 300.147777, 269.080591, 320.103711 | --INVALID-LINK-- |

| Collision Energy | 65 HCD | --INVALID-LINK-- |

| Top 5 Fragments (m/z) | 56.964999, 254.057088, 91.054186, 305.080487, 291.100864 | --INVALID-LINK-- |

| Other MS | ||

| Precursor Ion [M+Na]⁺ | 479.1259 | --INVALID-LINK-- |

| Top 5 Fragments (m/z) | 419.11139, 366.11259, 351.12311, 397.13004, 321.11193 | --INVALID-LINK-- |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for Steganacin, recorded in CDCl₃, are presented below.

Table 2: ¹H NMR Spectroscopic Data for Steganacin (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 2.53 | m | |

| 1' | 6.55 | s | |

| 2 | 2.85 | m | |

| 4' | 6.77 | s | |

| 5 | 5.86 | d | 1.1 |

| 5 | 5.88 | d | 1.1 |

| 6 | 4.31 | d | 10.5 |

| 7 | 4.02 | d | 10.5 |

| 8 | 4.88 | d | 5.1 |

| 3'-OCH₃ | 3.87 | s | |

| 4'-OCH₃ | 3.89 | s | |

| 5'-OCH₃ | 3.82 | s | |

| OAc | 2.09 | s |

Table 3: ¹³C NMR Spectroscopic Data for Steganacin (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 34.9 |

| 1' | 132.0 |

| 2 | 46.4 |

| 2' | 134.7 |

| 3 | 45.9 |

| 3' | 152.0 |

| 4 | 71.1 |

| 4' | 137.6 |

| 5 | 101.4 |

| 5' | 152.0 |

| 6 | 105.7 |

| 6' | 127.8 |

| 7 | 108.4 |

| 8 | 147.2 |

| 9 | 148.5 |

| 10 | 131.6 |

| Lactone C=O | 174.4 |

| OAc C=O | 170.1 |

| OAc CH₃ | 21.0 |

| 3'-OCH₃ | 60.8 |

| 4'-OCH₃ | 56.0 |

| 5'-OCH₃ | 56.0 |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for Steganacin are indicative of its lactone, acetate, and aromatic ether functionalities.

Table 4: Infrared (IR) Spectroscopic Data for Steganacin

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1770 | γ-Lactone | C=O stretch |

| ~1735 | Acetate | C=O stretch |

| ~1600, ~1500 | Aromatic Ring | C=C stretch |

| ~1240 | Acetate | C-O stretch |

| ~1100 | Aromatic Ether | C-O stretch |

Mechanism of Action: Inhibition of Tubulin Polymerization

Steganacin exerts its potent antimitotic and antitumor effects by interfering with microtubule dynamics, a critical process for cell division. It binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules. This disruption of the microtubule assembly leads to mitotic arrest and subsequent apoptosis in cancer cells.

Caption: Mechanism of action of Steganacin as a tubulin polymerization inhibitor.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation and characterization. Below are generalized experimental protocols for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of purified Steganacin and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a longer acquisition time, and a relaxation delay of 2-5 seconds. A larger number of scans is required due to the low natural abundance of ¹³C.

-

-

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to assign signals to specific protons and carbons in the molecule. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are often employed for unambiguous assignments.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of Steganacin (e.g., 1 µg/mL to 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small percentage of formic acid to promote ionization.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.

-

LC-MS Method:

-

Inject the sample into the LC system. A reverse-phase C18 column is commonly used.

-

Elute the compound using a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing 0.1% formic acid.

-

-

MS Data Acquisition:

-

Ionize the sample using electrospray ionization (ESI) in positive ion mode.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

-

Perform tandem MS (MS/MS) experiments by selecting the precursor ion of Steganacin and subjecting it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to obtain fragment ions.

-

-

Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain structural information.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of Steganacin (1-2 mg) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the instrument and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded from 4000 to 400 cm⁻¹.

-

-

Data Analysis: The acquired spectrum is presented as a plot of transmittance versus wavenumber. Identify the characteristic absorption bands and assign them to the corresponding functional groups within the Steganacin molecule.

In Vitro Cytotoxicity of Steganacin on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steganacin, a naturally occurring dibenzocyclooctadiene lignan lactone, has demonstrated significant potential as an anticancer agent. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent programmed cell death in cancerous cells. This technical guide provides an in-depth overview of the in vitro cytotoxicity of Steganacin against various cancer cell lines. It consolidates quantitative data on its cytotoxic potency, details key experimental methodologies for its evaluation, and visualizes the underlying molecular pathways and experimental workflows.

Mechanism of Action: Tubulin Polymerization Inhibition

Steganacin exerts its cytotoxic effects primarily by acting as a potent inhibitor of tubulin polymerization.[1] It binds to tubulin, the protein subunit of microtubules, at or near the colchicine-binding site.[1] This interaction prevents the assembly of tubulin dimers into microtubules. Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division (mitosis).

By inhibiting microtubule formation, Steganacin disrupts the assembly of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[2][3] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][4][5] Steganacin's ability to competitively inhibit colchicine binding suggests a shared mechanism with other well-known mitotic inhibitors like podophyllotoxin.[1]

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported in vitro activity of Steganacin and its analogs against various cancer cell lines.

| Cancer Type | Cell Line | Compound | IC50 Value | Reference |

| Leukemia | P388 | Steganacin | 0.02 µg/mL | [6] |

| Leukemia | L1210 | Steganacin | 0.4 µg/mL | [6] |

| Nasopharyngeal Carcinoma | KB cells | Steganacin | Data not specified | [7] |

| Tubulin Polymerization | Purified Tubulin | (+/-)-Steganacin | 3.5 µM | [8] |

| Tubulin Polymerization | Purified Tubulin | (+/-)-Isopicrostegane | 5 µM | [8] |

Note: Data for specific cancer cell lines is limited in the provided search results. The table reflects the available information on Steganacin's antileukemic and tubulin-inhibiting activities.

Signaling Pathways in Cancer Cell Cytotoxicity

The primary signaling cascade initiated by Steganacin that leads to cancer cell death is the disruption of microtubule function, culminating in apoptosis.

This process unfolds as follows:

-

Binding to Tubulin : Steganacin enters the cell and binds to free tubulin dimers.[1]

-

Inhibition of Polymerization : This binding prevents the tubulin dimers from assembling into functional microtubules.[1][8]

-

Mitotic Spindle Disruption : The lack of proper microtubule formation leads to a defective or non-existent mitotic spindle.[1]

-

Cell Cycle Arrest : The spindle assembly checkpoint is activated, halting the cell cycle in the G2/M phase.[2][3]

-

Induction of Apoptosis : Prolonged arrest at this checkpoint initiates the apoptotic cascade, often involving the activation of caspases, leading to the systematic dismantling of the cell.[9][10]

Key Experimental Methodologies

The evaluation of Steganacin's in vitro cytotoxicity relies on a set of standardized cell-based assays. The MTT assay is a cornerstone for determining cell viability and calculating IC50 values.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the dissolved crystals.[11]

Detailed Protocol:

-

Cell Seeding : Harvest cancer cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL).[12][13] Incubate overnight (or for a suitable duration) at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]

-

Compound Treatment : Prepare serial dilutions of Steganacin in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Steganacin. Include untreated (vehicle control) and blank (medium only) wells.[13]

-

Incubation : Incubate the plates for a specified period, typically 24, 48, or 72 hours, depending on the cell line and experimental goals.[13]

-

MTT Addition : Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[11][13]

-

Formazan Formation : Incubate the plate for another 1 to 4 hours at 37°C.[11] During this time, viable cells will convert the MTT into visible purple formazan crystals.[13]

-

Solubilization : Carefully remove the medium and add a solubilizing agent, such as 100-200 µL of Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13] The plate can be placed on an orbital shaker for about 10-15 minutes to ensure complete dissolution.[13]

-

Absorbance Reading : Measure the absorbance of each well using a microplate reader at a wavelength between 540 and 590 nm.[13]

-

Data Analysis : Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[14]

Other Relevant Assays

-

Cell Cycle Analysis : To confirm that Steganacin induces G2/M arrest, flow cytometry is employed. Cells are treated with Steganacin, fixed, and stained with a DNA-binding dye (e.g., Propidium Iodide). The fluorescence intensity, which is proportional to the DNA content, is measured to determine the distribution of cells in different phases of the cell cycle.[4][15]

-

Apoptosis Assays : The induction of apoptosis can be confirmed using several methods. Annexin V/PI staining analyzed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Another common method is to measure the activity of key apoptotic enzymes, such as caspase-3 and caspase-9, using specific substrates that become fluorescent or colorimetric upon cleavage.[16][17]

Conclusion

Steganacin demonstrates significant in vitro cytotoxicity against various cancer cells, primarily through the potent inhibition of tubulin polymerization. This mechanism leads to a cascade of events including the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and the induction of apoptosis. Standardized methodologies, particularly the MTT assay, are crucial for quantifying its cytotoxic efficacy. The data gathered to date strongly supports the continued investigation of Steganacin and its analogs as promising candidates for the development of novel anticancer therapeutics. Further research is warranted to expand the profile of its activity against a broader range of cancer cell lines and to further elucidate the downstream signaling pathways involved in its apoptotic effects.

References

- 1. Antimitotic and antitubulin activity of the tumor inhibitor steganacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]

- 3. mdpi.com [mdpi.com]

- 4. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steganacin and steganangin, novel antileukemic lignan lactones from Steganotaenia araliacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absolute structure-cytotoxic activity relationships of steganacin congeners and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure--antitubulin activity relationship in steganacin congeners and analogues. Inhibition of tubulin polymerization in vitro by (+/-)-isodeoxypodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 10. 2019-1581 [excli.de]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. researchgate.net [researchgate.net]

- 14. Exploring the cytotoxic effects of bioactive compounds from Alcea rosea against stem cell driven colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phytochemical induction of cell cycle arrest by glutathione oxidation and reversal by N-acetylcysteine in human colon carcinomacarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability Characteristics of Steganacin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of steganacin is limited. This guide synthesizes the available information on steganacin and its class of compounds (dibenzocyclooctadiene lactones), and provides generalized experimental protocols based on established pharmaceutical testing guidelines. Data for the structurally similar lignan, podophyllotoxin, is used as an estimate for solubility where specific data for steganacin is unavailable.

Introduction to Steganacin

Steganacin is a naturally occurring dibenzocyclooctadiene lactone lignan first isolated from the plant Steganotaenia araliacea. It has garnered significant interest in the scientific community for its potent antimitotic and antitumor activities. Its mechanism of action involves the inhibition of tubulin polymerization, a critical process in cell division, making it a potential candidate for cancer chemotherapy.[1][2] Understanding the physicochemical properties of steganacin, particularly its solubility and stability, is paramount for its development as a therapeutic agent. This guide provides a comprehensive overview of these characteristics to aid researchers in formulation development, analytical method development, and further preclinical and clinical studies.

Physicochemical Properties of Steganacin

A summary of the key physicochemical properties of steganacin is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₄O₉ | PubChem |

| Molecular Weight | 456.4 g/mol | PubChem |

| Appearance | Solid (predicted) | --- |

| XLogP3-AA | 2.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 9 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Solubility Profile of Steganacin

Estimated Solubility of Steganacin

The following table provides an estimated solubility of steganacin based on available data for podophyllotoxin. These values should be considered as approximations and should be experimentally verified.

| Solvent | Estimated Solubility |

| Dimethyl Sulfoxide (DMSO) | Likely soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Water | Poorly soluble |

Note: The qualitative descriptions are based on the general solubility of lignans. For drug development purposes, precise quantitative determination is essential.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This section outlines a detailed methodology for the experimental determination of steganacin's equilibrium solubility in various solvents.

Materials

-

Steganacin (high purity)

-

Selected solvents (e.g., DMSO, methanol, ethanol, acetone, purified water) of analytical grade

-

Vials with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of steganacin to a known volume of each solvent in separate vials. The presence of undissolved solid after equilibration is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter. Dilute the filtrate with the respective solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of steganacin.

-

Calculation: Calculate the solubility of steganacin in each solvent, typically expressed in mg/mL or µM.

Workflow for the experimental determination of steganacin solubility.

Stability Characteristics of Steganacin

The stability of steganacin is a critical parameter that influences its shelf-life, formulation, and therapeutic efficacy. As a lactone, steganacin may be susceptible to hydrolysis under certain pH conditions. Its complex structure also suggests potential for degradation under thermal and photolytic stress.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of steganacin.[3][4] These studies involve exposing the drug substance to stress conditions more severe than accelerated stability testing.

4.1.1. Hydrolytic Stability

-

Acidic Conditions: Steganacin should be dissolved in an acidic solution (e.g., 0.1 N HCl) and heated. Samples should be taken at various time points to monitor degradation.

-

Basic Conditions: Steganacin should be dissolved in a basic solution (e.g., 0.1 N NaOH) at room temperature or under mild heating. The lactone ring in steganacin is likely susceptible to hydrolysis under basic conditions.

-

Neutral Conditions: Steganacin should be dissolved in purified water and heated to assess its stability at neutral pH.

4.1.2. Oxidative Stability

Steganacin should be exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), to evaluate its susceptibility to oxidation.

4.1.3. Thermal Stability

Solid steganacin should be exposed to dry heat (e.g., 60-80°C) to assess its thermal stability. Solutions of steganacin should also be heated to evaluate thermal degradation in the solution state.

4.1.4. Photostability

Solid steganacin and its solutions should be exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] Control samples should be protected from light to differentiate between photolytic and thermal degradation.

Experimental Protocol for Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying steganacin in the presence of its degradation products.

Materials and Instrumentation

-

HPLC system with a photodiode array (PDA) or UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Purified water

-

Acids and bases for mobile phase pH adjustment (e.g., formic acid, ammonium acetate)

-

Steganacin reference standard

-

Degraded samples of steganacin

Chromatographic Conditions (Example)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined by the UV spectrum of steganacin (e.g., 254 nm).

-

Injection Volume: 10 µL

Method Validation

The stability-indicating method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. Specificity is demonstrated by the ability of the method to resolve steganacin from all potential degradation products.

Workflow for developing a stability-indicating HPLC method.

Mechanism of Action: Tubulin Polymerization Inhibition

Steganacin's primary mechanism of antimitotic activity is the inhibition of tubulin polymerization.[1][2] It binds to tubulin, the protein subunit of microtubules, and prevents its assembly into functional microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis or mitotic catastrophe in cancer cells. Steganacin is known to competitively inhibit the binding of colchicine to tubulin, suggesting that it interacts with the colchicine-binding site on the β-tubulin subunit.[1]

References

- 1. Antimitotic and antitubulin activity of the tumor inhibitor steganacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure--antitubulin activity relationship in steganacin congeners and analogues. Inhibition of tubulin polymerization in vitro by (+/-)-isodeoxypodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. ema.europa.eu [ema.europa.eu]

Methodological & Application

Total Synthesis of (-)-Steganacin: A Detailed Methodological Guide

Application Notes and Protocols for Researchers in Synthetic Chemistry and Drug Development

This document provides a comprehensive overview and detailed protocols for the total synthesis of (-)-Steganacin, a potent antineoplastic agent. The methodology detailed herein is based on the enantioselective total synthesis reported by Yang et al., which employs a key stereocontrolled atroposelective intramolecular Mizoroki-Heck reaction. This approach is notable for its efficiency, completing the synthesis in 11 steps with a 7% overall yield from commercially available starting materials.[1]

Introduction

(-)-Steganacin is a dibenzocyclooctadiene lignan lactone that has garnered significant attention due to its unique molecular architecture and promising anticancer properties. It exhibits potent activity against various cancer cell lines, primarily by inhibiting microtubule assembly. The complex structure, featuring a strained eight-membered ring and multiple stereocenters, has made it a challenging target for total synthesis, spurring the development of innovative synthetic strategies. The methodology presented here provides a robust and well-documented route to this important natural product.

Overall Synthetic Strategy

The retrosynthetic analysis hinges on the strategic disconnection of the dibenzocyclooctadiene core. The key bond formation to construct the eight-membered ring is achieved via an intramolecular Mizoroki-Heck reaction. This crucial step establishes the biaryl linkage and sets the axial chirality. The synthesis commences from simple, commercially available precursors, which are elaborated through a series of stereoselective reactions to build the necessary complexity for the key cyclization step.

Caption: Retrosynthetic analysis of (-)-Steganacin.

Quantitative Data Summary

The following table summarizes the yields for each step of the synthesis, providing a clear overview of the efficiency of each transformation.

| Step | Reaction | Product | Yield (%) |

| 1 | Asymmetric Dihydroxylation | Diol Intermediate | 95 |

| 2 | Protection | Acetonide Intermediate | 98 |

| 3 | Oxidation | Aldehyde Intermediate | 92 |

| 4 | Wittig Reaction | Alkene Intermediate | 85 |

| 5 | Hydrolysis | Diol Intermediate | 96 |

| 6 | Oxidative Cleavage & Lactonization | Butyrolactone Intermediate | 80 |

| 7 | Suzuki Coupling | Biaryl Lactone Intermediate | 75 |

| 8 | Functional Group Interconversion | Heck Precursor | 88 |

| 9 | Mizoroki-Heck Reaction | Dibenzocyclooctadiene Intermediate | 60 |

| 10 | Deprotection | (-)-Steganol | 95 |

| 11 | Oxidation | (-)-Steganacin | 90 |

| Overall | (-)-Steganacin | ~7 |

Experimental Workflow

The overall workflow of the total synthesis is depicted in the following diagram, illustrating the progression from starting materials to the final product.

Caption: Overall experimental workflow for the total synthesis.

Detailed Experimental Protocols

Step 9: Stereocontrolled Atroposelective Intramolecular Mizoroki-Heck Reaction

This protocol describes the key step in the synthesis: the formation of the dibenzocyclooctadiene ring system.

Materials:

-

Heck Precursor (1.0 eq)

-

Pd(OAc)₂ (0.1 eq)

-

P(o-tol)₃ (0.2 eq)

-

Ag₂CO₃ (2.0 eq)

-

Anhydrous DMA (N,N-Dimethylacetamide)

Procedure:

-

To a dried Schlenk flask under an argon atmosphere, add the Heck Precursor, Pd(OAc)₂, P(o-tol)₃, and Ag₂CO₃.

-

Add anhydrous DMA to the flask via syringe.

-

Stir the reaction mixture at 120 °C for 12 hours.

-

Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired dibenzocyclooctadiene intermediate.

Step 11: Oxidation to (-)-Steganacin

This final step converts the penultimate intermediate, (-)-Steganol, to the target molecule, (-)-Steganacin.

Materials:

-

(-)-Steganol (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.5 eq)

-

Anhydrous CH₂Cl₂ (Dichloromethane)

Procedure:

-

Dissolve (-)-Steganol in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin Periodinane portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃.

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield (-)-Steganacin as a white solid.

Key Transformation Signaling Pathway

The mechanism of the key Mizoroki-Heck reaction involves a catalytic cycle of oxidative addition, migratory insertion, and reductive elimination, as illustrated below.

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

This detailed guide provides researchers with the necessary information to understand and apply this efficient total synthesis of (-)-Steganacin. The provided protocols for key steps, along with the quantitative data and workflow diagrams, should serve as a valuable resource for synthetic chemists and those involved in the development of novel anticancer therapeutics.

References

Application Notes and Protocols for the Extraction and Purification of Steganacin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for extracting and purifying steganacin, a potent antimitotic lignan lactone, from its natural source, Steganotaenia araliacea. The protocols detailed below are based on established principles of natural product chemistry and are intended to guide researchers in obtaining high-purity steganacin for further investigation and development.

Introduction

Steganacin, a dibenzocyclooctadiene lignan isolated from the stem bark of the African tree Steganotaenia araliacea, has garnered significant interest due to its promising antineoplastic properties.[1] It functions as a potent inhibitor of microtubule assembly, a critical process in cell division, making it a valuable lead compound in cancer research.[2][3] The effective isolation and purification of steganacin are paramount for its preclinical and clinical development. This document outlines optimized protocols for its extraction and subsequent purification using chromatographic techniques.

Extraction of Steganacin from Steganotaenia araliacea